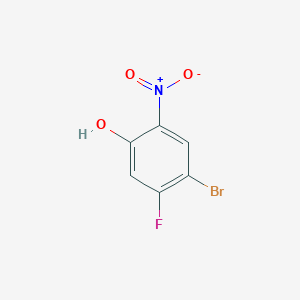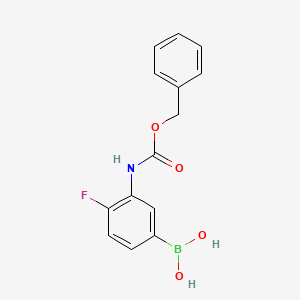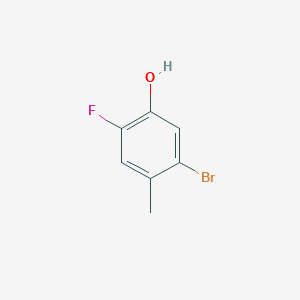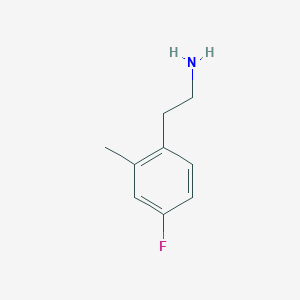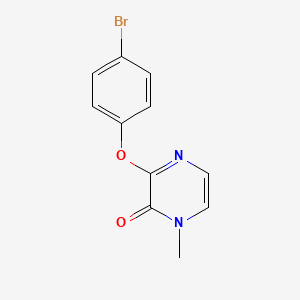
3-(4-Bromophenoxy)-1-methyl-1,2-dihydropyrazin-2-one
Übersicht
Beschreibung
The compound is a derivative of pyrazinone, which is a class of organic compounds characterized by a pyrazine ring (a six-membered aromatic ring with two nitrogen atoms) with a ketone functional group .
Chemical Reactions Analysis
Again, without specific information on the compound , it’s challenging to provide a detailed chemical reactions analysis .Physical And Chemical Properties Analysis
Physical and chemical properties such as solubility, melting point, boiling point, etc., can be determined experimentally .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
The compound's chemical reactivity and synthesis processes have been explored extensively. For instance, some derivatives of the compound have been synthesized, showcasing the compound's reactivity towards different carbon nucleophiles and its potential as a precursor in synthesizing various derivatives like quinoxalinyl, benzothiazinyl, and atophan analogues. This reactivity is significant in the chemical modification and synthesis of potential pharmaceuticals and other organic compounds (Ibrahim et al., 2002).
Marine Natural Products and Antioxidant Activity
Several studies have identified the compound or its derivatives in marine organisms like red algae. These compounds have been isolated and characterized, revealing their potential applications in biomedicine due to their antioxidant properties. For instance, studies on marine red algae have shown that these compounds can exhibit potent antioxidant effects, which are crucial in combating oxidative stress and could be integrated into food to prevent oxidative deterioration (Xu et al., 2012), (Li et al., 2011).
Antimicrobial and Enzyme Inhibitory Properties
Some derivatives of the compound have been shown to possess antimicrobial properties and inhibit certain enzymes. These findings suggest potential therapeutic applications in treating infections or diseases related to enzyme dysfunction. For instance, novel bromophenols and their derivatives, including 3-(4-Bromophenoxy)-1-methyl-1,2-dihydropyrazin-2-one, have been studied for their carbonic anhydrase inhibitory properties, indicating their potential in developing new treatments for conditions like glaucoma and epilepsy (Balaydın et al., 2012).
Antibacterial and Radical-Scavenging Activity
Compounds related to this compound have been evaluated for their antibacterial and radical-scavenging activity, underscoring their potential use in pharmaceuticals and food preservatives. The antibacterial activity, particularly against several strains of bacteria, and their ability to scavenge radicals suggest that these compounds could contribute to new antibacterial agents and antioxidants (Li et al., 2012).
Structural and Biomedical Applications
The structural diversity and biomedical relevance of compounds derived from this compound have been highlighted in various studies. These compounds have been synthesized and characterized, showing promise in various applications, including the regulation of inflammatory diseases, as indicated by docking studies (Ryzhkova et al., 2020).
Wirkmechanismus
Target of Action
A similar compound, bromo-wr99210, is known to target dihydrofolate reductase . Dihydrofolate reductase is a key enzyme in folate metabolism and is essential for de novo glycine and purine synthesis, and for DNA precursor synthesis .
Biochemical Pathways
If the compound’s target is similar to that of bromo-wr99210, it may affect the folate metabolism pathway .
Result of Action
Based on its potential target, it may interfere with the synthesis of dna precursors, affecting cell growth and division .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(4-bromophenoxy)-1-methylpyrazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O2/c1-14-7-6-13-10(11(14)15)16-9-4-2-8(12)3-5-9/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKAFHDLJLGIIFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C(C1=O)OC2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[(2-Methoxyethoxy)methyl]pyrrolidine](/img/structure/B1526905.png)


![1-Bromo-4-[(cyclopropylmethoxy)methyl]benzene](/img/structure/B1526915.png)
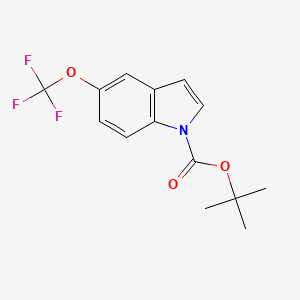
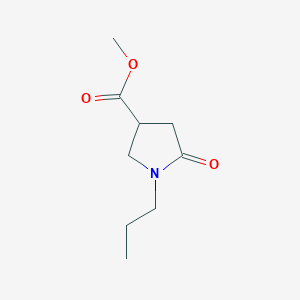
![2-[N-(butan-2-yl)2-bromobenzenesulfonamido]acetic acid](/img/structure/B1526919.png)

